Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-
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Overview
Description
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- is a chemical compound with the molecular formula C20H32O3 It is known for its unique structure, which includes a dodecyloxy group and a hydroxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- typically involves the reaction of 4-hydroxyacetophenone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-(dodecyloxy)-2-hydroxybenzoic acid.
Reduction: Formation of 1-[4-(dodecyloxy)-2-hydroxyphenyl]ethanol.
Substitution: Formation of various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dodecyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(decyloxy)-2-hydroxyphenyl)ethanone
- 1-(4-(hexyloxy)-2-hydroxyphenyl)ethanone
- 1-(4-(butoxy)-2-hydroxyphenyl)ethanone
Uniqueness
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- is unique due to its long dodecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This makes it particularly interesting for applications requiring enhanced lipophilicity and membrane permeability.
Properties
CAS No. |
52122-72-2 |
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Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-(4-dodecoxy-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-15-23-18-13-14-19(17(2)21)20(22)16-18/h13-14,16,22H,3-12,15H2,1-2H3 |
InChI Key |
TUXDQGNVTATORJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)O |
Origin of Product |
United States |
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